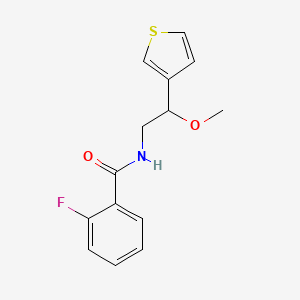

2-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-fluoro-N-(2-methoxy-2-thiophen-3-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2S/c1-18-13(10-6-7-19-9-10)8-16-14(17)11-4-2-3-5-12(11)15/h2-7,9,13H,8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXBOEKYXUAOLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC=CC=C1F)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzamide can be reduced to form amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects. Benzamides, including derivatives like 2-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide, are known for their diverse pharmacological profiles.

Biological Activity :

- Antitumor Properties : Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, it has shown an IC50 value of approximately 0.64 µM against HCT116 colon cancer cells and 1.1 µM against KMS-12 BM multiple myeloma cells.

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon Cancer) | 0.64 |

| KMS-12 BM (Multiple Myeloma) | 1.1 |

- Antiviral Activity : The compound has also been evaluated for antiviral properties, showing promising activity against several viral strains. Its EC50 values range from 130 to 263 µM depending on the specific virus targeted.

| Virus Type | EC50 (µM) |

|---|---|

| TMV (Tobacco Mosaic Virus) | 130.24 |

| DENV (Dengue Virus) | 249.15 |

Organic Synthesis

The synthesis of 2-fluoro-N-(2-methoxy-2-(thiophen-3-yyl)ethyl)benzamide can be achieved through various organic reactions, including:

- Suzuki-Miyaura Coupling : A common method for forming carbon-carbon bonds which involves coupling a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

- One-Pot Reactions : These reactions allow for multiple transformations in a single step, enhancing efficiency and reducing the number of purification steps required.

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is critical in drug design. Researchers utilize computational modeling techniques such as:

- 3D-QSAR (Quantitative Structure-Activity Relationship) : This method helps predict the effects of structural changes on biological activity.

- Pharmacophore Modeling : Identifies essential chemical features required for biological activity, aiding in the design of new compounds with improved efficacy.

Case Studies

Several studies have highlighted the effectiveness of compounds similar to 2-fluoro-N-(2-methoxy-2-(thiophen-3-yyl)ethyl)benzamide:

- Anticancer Studies : A study demonstrated that benzamide derivatives exhibit potent antiemetic activities and can be converted into more complex structures with enhanced biological activities through one-pot reactions .

- Pharmacophore Modeling : Research utilizing pharmacophore modeling has successfully identified lead compounds with high inhibitory activity against Tumor Necrosis Factor-alpha converting enzyme (TACE), showcasing the potential of similar benzamide derivatives in targeting specific enzymes .

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substituents

(a) CCG258205 (5-((3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)piperidin-4-yl)-2-fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide)

- Key Differences : Incorporates a pyridin-2-yl ethyl group and a piperidine ring with a benzodioxole substituent.

- Synthesis : Yield of 24% via coupling reactions, with HPLC purity >95% .

- Biological Relevance : Acts as a selective G protein-coupled receptor kinase 2 (GRK2) inhibitor, demonstrating the role of fluorine and aromatic groups in target binding.

(b) 2-Fluoro-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzamide (CK666)

- Key Differences : Features an indole-ethyl group instead of a thiophene-methoxy ethyl chain.

- Biological Activity : Inhibits actin-related protein Arp2/3 complex (IC50 = 17 µM), critical in cell migration studies .

- Applications : Used to study lamellipodia formation in cell biology .

(c) N-(2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide

- Key Differences : Contains a thiophen-3-yl group linked via an ethyl-piperazine chain.

- Synthesis : 48% yield via nucleophilic substitution and chromatography .

- Design Rationale : The thiophene and piperazine groups enhance interactions with dopamine receptors, highlighting structural adaptability for CNS targets.

Fluorinated Benzamides with Varied Side Chains

(a) 2-Fluoro-N-methyl-3-(trifluoromethyl)benzamide

- Key Differences : Lacks an ethylamine side chain; instead, it has a trifluoromethyl group.

- Synthesis : Prepared via T3P-mediated coupling (72% yield) .

- Physicochemical Impact : The trifluoromethyl group increases lipophilicity (logP ≈ 3.2), contrasting with the target compound’s methoxy-thiophene chain (predicted logP ≈ 2.8).

(b) N-(2,3-Difluorophenyl)-2-fluorobenzamide

Key Findings and Implications

- Fluorine’s Role : Fluorine at the benzamide’s ortho position improves metabolic stability and binding across analogues .

- Side-Chain Optimization : The target compound’s thiophene-methoxy ethyl chain balances hydrophobicity and steric bulk, unlike pyridyl (CCG258205) or indole (CK666) groups.

- Synthetic Challenges: Lower yields in CCG258205 (24%) vs.

- Biological Potential: While CK666 and CCG258205 show validated targets, the target compound’s thiophene moiety may suit kinase or GPCR applications, warranting further testing.

Biological Activity

2-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide is a synthetic organic compound of interest in medicinal chemistry due to its potential biological activities. It features a benzamide core with several functional groups, including a fluorine atom, a methoxy group, and a thiophene ring. This unique structure suggests various applications, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 273.34 g/mol. The presence of the fluorine atom and the thiophene ring is expected to enhance its biological activity through improved binding affinity to target proteins.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅FNO₂S |

| Molecular Weight | 273.34 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1448045-83-7 |

Anticancer Properties

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, related benzamide derivatives have shown significant antiproliferative effects against various cancer cell lines, including those resistant to conventional therapies. The mechanism often involves the modulation of cell cycle progression and induction of apoptosis.

Case Study:

A study on benzamide derivatives indicated that modifications in the chemical structure can lead to varying degrees of efficacy against cancer cell lines such as PC-3 (prostate cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC50 values for these compounds ranged from 0.85 µM to 3.32 µM, demonstrating potent activity against resistant strains due to their ability to inhibit key cellular pathways involved in tumor growth .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Research into similar compounds has demonstrated broad-spectrum activity against various pathogens, making them candidates for further investigation in drug development.

Mechanism of Action:

The proposed mechanism involves interference with bacterial cell wall synthesis or inhibition of specific enzymes critical for microbial survival. The thiophene ring in particular may enhance lipophilicity, aiding in membrane penetration and increasing bioavailability.

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation or survival, such as histone deacetylases (HDACs).

- Receptor Interaction: The unique functional groups may allow for selective binding to receptors involved in signaling pathways that regulate cell growth and apoptosis.

Research Applications

The compound serves as a valuable building block in organic synthesis, facilitating the development of more complex molecules with enhanced biological activities. Its applications extend beyond medicinal chemistry into materials science, where it can be utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).

Q & A

Q. What are the key structural features and functional groups of 2-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide?

The compound contains a benzamide core substituted with a fluorine atom at the 2-position of the benzene ring. The side chain includes a methoxy group (-OCH₃) and a thiophene ring (at the 3-position) attached to an ethylamine backbone. The thiophene moiety contributes to π-π stacking interactions, while the fluorine atom enhances electronegativity and potential binding affinity. Structural analogs in and highlight the importance of substituent positioning on bioactivity .

Q. What are the common synthetic routes for preparing this compound?

Synthesis typically involves:

- Step 1 : Formation of the 2-methoxy-2-(thiophen-3-yl)ethylamine intermediate via nucleophilic substitution or reductive amination (e.g., using thiophene-3-carboxaldehyde and methoxyethylamine) .

- Step 2 : Coupling with 2-fluorobenzoyl chloride under Schotten-Baumann conditions, using a base like triethylamine in dichloromethane or THF .

- Optimization : Reaction temperature (0–25°C) and solvent polarity (e.g., DMSO or THF) are critical for yield (>70%) and purity (>95%) .

Q. Which analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine’s deshielding effect on adjacent protons) .

- Mass Spectrometry : ESI-MS or HRMS for molecular ion verification .

- X-ray Crystallography : Resolve stereochemistry and crystal packing, as demonstrated for similar benzamides in .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s bioactivity?

Molecular docking (e.g., AutoDock Vina) and DFT calculations can predict binding modes to target proteins (e.g., enzymes or receptors). For example, thiophene and fluorine groups may interact with hydrophobic pockets or hydrogen-bond acceptors, as seen in for related Trypanosoma brucei inhibitors . MD simulations (GROMACS) further assess stability of ligand-protein complexes .

Q. What strategies optimize reaction conditions to improve synthetic scalability?

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency .

- Catalyst Use : DMAP or HOBt improves coupling yields by reducing racemization .

- Flow Chemistry : Continuous flow reactors minimize side reactions and enable gram-scale synthesis, as applied to analogous compounds in .

Q. How do structural modifications influence biological activity?

- Fluorine Position : 2-Fluoro substitution (vs. 3- or 4-) may enhance metabolic stability and target affinity, as shown in SAR studies for benzamide-based inhibitors .

- Thiophene vs. Furan : Thiophene’s sulfur atom increases lipophilicity and π-stacking vs. furan’s oxygen, impacting membrane permeability () .

Q. How should researchers address contradictions in biological assay data?

- Purity Verification : HPLC-MS to rule out impurities (>99% purity required for IC₅₀ assays) .

- Assay Variability : Replicate experiments across cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity, as discrepancies in arose from cell-type-dependent activity .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

- Crystallization Issues : Hydrophobic thiophene and flexible ethylamine chain may hinder crystal formation.

- Solutions : Use slow evaporation with mixed solvents (e.g., hexane/ethyl acetate) or co-crystallization agents, as applied in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.